Norfloxacin Methyl Ester
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Overview
Description
Norfloxacin Methyl Ester is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. The presence of the fluorine atom at the 6-position and the piperazine ring at the 7-position enhances its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Norfloxacin Methyl Ester typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Piperazine Introduction: Piperazine is introduced at the 7-position through a nucleophilic substitution reaction.
Esterification: The carboxylic acid group is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the nucleophilic substitution and esterification steps.
Purification: The product is purified through recrystallization or chromatography techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Norfloxacin Methyl Ester undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the quinolone ring structure.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Bases like sodium hydroxide and solvents like ethanol.
Major Products Formed
Oxidation Products: Various quinolone derivatives.
Reduction Products: Reduced quinolone compounds.
Substitution Products: Piperazine-substituted derivatives.
Scientific Research Applications
Norfloxacin Methyl Ester has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other fluoroquinolone antibiotics.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-piperazino-3-quinolinecarboxylic acid.
Ciprofloxacin: Similar structure but with a cyclopropyl group at the N-1 position.
Ofloxacin: Contains a methyl group at the N-1 position and a different stereochemistry.
Uniqueness
Norfloxacin Methyl Ester is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones .
Properties
CAS No. |
75001-83-1 |
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Molecular Formula |
C17H20FN3O3 |
Molecular Weight |
333.36 g/mol |
IUPAC Name |
methyl 1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20FN3O3/c1-3-20-10-12(17(23)24-2)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |
InChI Key |
MECQXLLOIWHERD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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